

# Application Notes and Protocols: AMG 925 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

Introduction:

AMG 925 is a potent and selective dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1] Activating mutations in FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML), making it a key therapeutic target.[1] AMG 925 has demonstrated significant anti-tumor activity in preclinical mouse models of AML by inhibiting the proliferation and survival of cancer cells.[1][2] Notably, it has also shown efficacy against FLT3 mutants that are resistant to other inhibitors.[1][2] This document provides detailed application notes and protocols for the use of AMG 925 in mouse models based on published preclinical evaluations.

### **Data Presentation**

Table 1: Summary of AMG 925 Dosage and Efficacy in Mouse Xenograft Models



| Mouse<br>Model                    | Cell<br>Line             | Adminis<br>tration<br>Route | Dosage                         | Dosing<br>Schedul<br>e               | Treatme<br>nt<br>Duratio<br>n | Key<br>Outcom<br>es                                                                                     | Referen<br>ce |
|-----------------------------------|--------------------------|-----------------------------|--------------------------------|--------------------------------------|-------------------------------|---------------------------------------------------------------------------------------------------------|---------------|
| Subcutan<br>eous<br>Xenograf<br>t | MOLM13<br>(FLT3-<br>ITD) | Oral                        | 12.5, 25,<br>37.5<br>mg/kg     | Twice<br>daily (6<br>hours<br>apart) | 10<br>consecuti<br>ve days    | Dose-depende nt tumor growth inhibition (TGI); 96% TGI at 37.5 mg/kg.                                   | [3][4]        |
| Subcutan<br>eous<br>Xenograf<br>t | Colo205                  | Oral                        | 12.5, 25,<br>37.5, 50<br>mg/kg | Twice<br>daily (6<br>hours<br>apart) | 10<br>consecuti<br>ve days    | Efficacy<br>evaluatio<br>n in a<br>non-AML<br>model.                                                    | [3][4][5]     |
| Systemic<br>Xenograf<br>t         | MOLM13<br>-Luc           | Oral                        | 12.5, 25,<br>37.5<br>mg/kg     | Twice<br>daily                       | 10<br>consecuti<br>ve days    | Dose-depende nt TGI of 71%, 97%, and 99.7% for 12.5, 25, and 37.5 mg/kg respectively. ED50 of 11 mg/kg. | [4][5]        |
| Pharmac<br>odynamic<br>Study      | MOLM13                   | Oral                        | 12.5, 25,<br>37.5<br>mg/kg     | Single<br>dose                       | N/A                           | Maximu<br>m<br>inhibition<br>of P-                                                                      | [2][3][5]     |



STAT5 at 6 hours and P-RB at 12 hours with the 37.5 mg/kg

dose.

## **Signaling Pathway and Experimental Workflow**

AMG 925 Mechanism of Action





Click to download full resolution via product page

Caption: AMG 925 dual-inhibits FLT3 and CDK4 signaling pathways.



#### In Vivo Efficacy Study Workflow



Click to download full resolution via product page



Caption: Workflow for in vivo efficacy studies of AMG 925 in mouse models.

## **Experimental Protocols**

- 1. Subcutaneous Xenograft Model
- Animal Model: CrTac:NCR-Foxn1nu (NCR) nude mice are utilized.[3][4] To enhance tumor cell engraftment, mice can be treated with an intraperitoneal injection of anti-asialo GM1 antibody to suppress natural killer cell activity.[3]
- Cell Inoculation: 2 x 10<sup>6</sup> MOLM13 cells are inoculated subcutaneously on the flank of each mouse.[3][4][5]
- Tumor Growth and Treatment Initiation: Tumors are allowed to grow for approximately 13 days.[3][4][5] Once tumors reach a suitable size (e.g., 200-250 mm³ for pharmacodynamic studies), mice are randomized into treatment and vehicle control groups.[3]
- Drug Formulation and Administration: **AMG 925** is formulated in a vehicle such as 2% hydroxypropyl methylcellulose (HPMC) with 1% Tween 80.[3][4] The compound is administered orally via gavage.[3]
- Dosing Regimen: Mice are dosed twice daily, with administrations spaced 6 hours apart, for 10 consecutive days.[3][4][5]
- Monitoring and Endpoints: Tumor volume and body weight are monitored regularly throughout the study.[5] At the end of the treatment period, or at specified time points for pharmacodynamic studies, mice are euthanized, and tumors are harvested for analysis.
- 2. Systemic Xenograft Model
- Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or similar immunocompromised mice are suitable.
- Cell Line: A luciferase-expressing cell line, such as MOLM13-Luc, is used to allow for non-invasive monitoring of tumor burden via bioluminescent imaging.[3][4]
- Cell Inoculation: 5 x 10<sup>4</sup> MOLM13-Luc cells are injected intravenously via the tail vein.[3]

### Methodological & Application





- Tumor Engraftment and Treatment Initiation: Tumor engraftment and dissemination are monitored using an in vivo imaging system (e.g., IVIS).[3] Treatment is typically initiated 6-7 days post-inoculation after randomizing mice based on whole-body tumor burden.[3]
- Drug Administration and Dosing: AMG 925 is administered orally twice daily as described for the subcutaneous model.
- Monitoring and Endpoints: Tumor progression is monitored by bioluminescent imaging. The
  primary endpoints may include survival, hind limb paralysis, or a significant loss of body
  weight (>20%), at which point mice are humanely euthanized.[3][4]
- 3. Pharmacodynamic Studies
- Objective: To correlate the pharmacokinetic profile of AMG 925 with its pharmacodynamic effects on target inhibition.
- · Protocol:
  - Establish subcutaneous MOLM13 xenografts as described above.
  - Administer a single oral dose of AMG 925 at various concentrations (e.g., 12.5, 25, 37.5 mg/kg).[2][3][5]
  - At various time points post-dose (e.g., 3, 6, 9, 12, and 24 hours), euthanize cohorts of mice.[2][3][4][5]
  - Harvest tumors and snap-freeze them for subsequent analysis.[3][4][5]
  - Prepare tumor lysates and analyze the phosphorylation status of STAT5 (P-STAT5) and retinoblastoma protein (P-RB) by methods such as Western blotting or ELISA to assess FLT3 and CDK4 inhibition, respectively.[2][3]
  - Plasma samples can also be collected at the same time points to determine the concentration of AMG 925 and correlate it with the observed pharmacodynamic effects.[3]
     [5]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: AMG 925 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612021#amg-925-dosage-and-administration-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com